molecular formula C12H14BrNO2 B7644595 (4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone

(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7644595
M. Wt: 284.15 g/mol
InChI Key: AQFHHFCWEBEAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that is commonly referred to as BRL-15572. It is a small molecule antagonist of the dopamine D3 receptor that has been used in scientific research to study the role of this receptor in various physiological and pathological processes.

Mechanism of Action

BRL-15572 acts as an antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters, which can have downstream effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRL-15572 are primarily related to its effects on the dopamine D3 receptor. By blocking this receptor, BRL-15572 can modulate the release of dopamine and other neurotransmitters in the brain, which can have downstream effects on behavior and physiology. For example, studies have shown that D3 receptor antagonists like BRL-15572 can reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using BRL-15572 in scientific research is that it is a well-characterized and selective antagonist of the dopamine D3 receptor, which allows researchers to specifically target this receptor in their experiments. However, one limitation of using BRL-15572 is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving BRL-15572 and the dopamine D3 receptor. For example, researchers may investigate the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction and other psychiatric disorders. Additionally, researchers may explore the role of the D3 receptor in other physiological processes, such as metabolism and immune function.

Synthesis Methods

The synthesis of BRL-15572 involves several steps, including the reaction of 4-bromobenzaldehyde with piperidine to form 4-bromophenylpiperidine, which is then reacted with 4-hydroxyacetophenone to produce the final product.

Scientific Research Applications

BRL-15572 has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been used to study the effects of D3 receptor antagonism on drug-seeking behavior, as well as the potential therapeutic benefits of D3 receptor antagonists in the treatment of addiction.

properties

IUPAC Name

(4-bromophenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHHFCWEBEAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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